molecular formula C10H18N2O2 B7364816 N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide

N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide

Cat. No.: B7364816
M. Wt: 198.26 g/mol
InChI Key: SDAJFYZCCYUROW-UHFFFAOYSA-N
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Description

N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a carboxamide group attached to the piperidine ring. It is used in various scientific research applications due to its distinct chemical properties.

Properties

IUPAC Name

N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-4-12(3)9(14)10(2)5-6-11-8(13)7-10/h4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJFYZCCYUROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1(CCNC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of N-ethylpiperidine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-oxopiperidine-1-carboxamide
  • N-ethyl-4-oxopiperidine-1-carboxamide
  • N-ethyl-N-methyl-2-oxopiperidine-4-carboxamide

Uniqueness

N-ethyl-N,4-dimethyl-2-oxopiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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